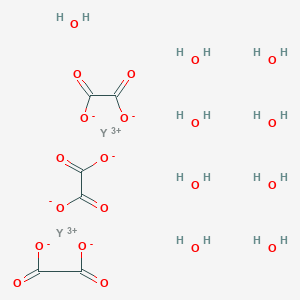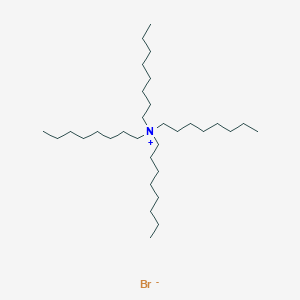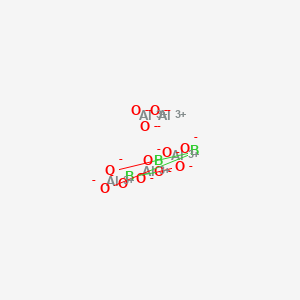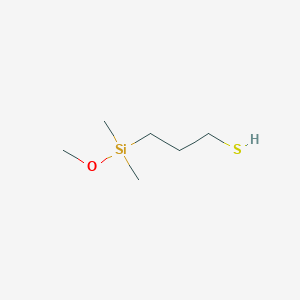
Yttrium(III) Oxalate Nonahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium(III) Oxalate Nonahydrate is a chemically versatile rare earth element that finds use in a range of applications including lasers and superconductors . In medicine, yttrium-based materials are used in medical lasers and biomedical implants . This compound is applied in ceramics, glass, and electronics. It is an important material for tri-bands rare Earth phosphors and yttrium-iron-garnets, which are very effective microwave filters .
Synthesis Analysis
Yttrium Oxalate can be synthesized by the precipitation of soluble yttrium salts with oxalic acid . The compound does not dissolve in water and forms crystalline hydrates—colorless crystals .Molecular Structure Analysis
The molecular formula of Yttrium(III) Oxalate Nonahydrate is C6H18O21Y2 . The InChI Key is CTXJKXXQOORSKU-UHFFFAOYSA-H .Chemical Reactions Analysis
Yttrium Oxalate is highly insoluble in water and converts to the oxide when heated . It forms crystalline hydrates (colorless crystals) with the formula Y2(C2O4)3•nH2O, where n = 4, 9, and 10 .Physical And Chemical Properties Analysis
Yttrium Oxalate is highly insoluble in water and converts to the oxide when heated . It forms crystalline hydrates—colorless crystals . The solubility product of yttrium oxalate at 25 °C is 5.1 × 10−30 .Scientific Research Applications
Ceramics
Yttrium(III) Oxalate Nonahydrate is used in the ceramics industry . The compound contributes to the physical properties of ceramics, enhancing their durability and resistance to heat and other forms of stress.
Glass Manufacturing
This compound is also applied in the glass industry . It can alter the refractive index of glass and improve its resistance to thermal shock, making it suitable for high-performance applications.
Electronics
In the field of electronics, Yttrium(III) Oxalate Nonahydrate is used due to its unique properties . It can enhance the performance of certain electronic components and devices.
Tri-bands Rare Earth Phosphors
Yttrium(III) Oxalate Nonahydrate is an important material for tri-bands rare Earth phosphors . These phosphors are used in various applications, including lighting, display technologies, and bio-imaging.
Yttrium-Iron-Garnets
This compound is used in the production of yttrium-iron-garnets . These garnets are very effective microwave filters, used in various communication and radar applications.
Nanoscale Elemental Powders
Yttrium(III) Oxalate Nonahydrate can be used to produce nanoscale elemental powders . These powders have high surface area forms, which are useful in various scientific and industrial applications.
Automotive Fuel Sensors
Due to its high thermo-dynamic affinity for oxygen, Yttrium(III) Oxalate Nonahydrate is useful in automotive fuel sensors . It helps in the accurate measurement of fuel levels, contributing to the efficiency and safety of vehicles.
Computer Displays
The compound is used in computer displays . It contributes to the brightness and color accuracy of the display, enhancing the user experience.
Mechanism of Action
References:
- Yttrium oxalate - Wikipedia
- Thermo Scientific Chemicals - Yttrium(III) oxalate nonahydrate
- GLPBio - Yttrium(III) oxalate nonahydrate
- Selvaray et al. (2023). Modification of stability properties of yttrium (III) oxide particles. Clean Technologies and Environmental Policy, 25(5), 1461–1470DOI: 10.1007/s10098-023-02627-8 . 📚
Safety and Hazards
Future Directions
properties
IUPAC Name |
oxalate;yttrium(3+);nonahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.9H2O.2Y/c3*3-1(4)2(5)6;;;;;;;;;;;/h3*(H,3,4)(H,5,6);9*1H2;;/q;;;;;;;;;;;;2*+3/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXJKXXQOORSKU-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.[Y+3].[Y+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O21Y2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927763 |
Source


|
| Record name | Yttrium ethanedioate--water (2/3/9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium(III) Oxalate Nonahydrate | |
CAS RN |
13266-82-5 |
Source


|
| Record name | Yttrium, (mu-(ethanedioato(2-)-O,O''':O',O''))bis(ethanedioato(2-)-O,O')di-, nonahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013266825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium ethanedioate--water (2/3/9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














